molecular formula C10H8ClNO B3006155 2-Chloro-3-methoxyquinoline CAS No. 137470-13-4

2-Chloro-3-methoxyquinoline

Cat. No. B3006155
CAS RN: 137470-13-4
M. Wt: 193.63
InChI Key: ASFQNJGPOSEULR-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a powder in physical form .


Synthesis Analysis

The synthesis of 2-Chloro-3-methoxyquinoline and its analogs has been a topic of interest in recent years . The synthesis often involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxyquinoline is represented by the InChI code 1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 . This indicates that the compound is a weakly basic tertiary amine synthetic antimalarial agent which is a 4-aminoquinoline derivative .


Chemical Reactions Analysis

The chemistry of 2-Chloro-3-methoxyquinoline and related analogs has been explored in recent years . The reactions are classified as addition, reduction, condensation, and substitution reactions .


Physical And Chemical Properties Analysis

2-Chloro-3-methoxyquinoline is a powder with a melting point of 80-81 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

“2-Chloro-3-methylquinoxaline” has been used as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . This compound has been used to synthesize various quinoxaline derivatives by replacing the C-2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .

Drug Design

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “2-Chloro-3-methoxyquinoline” being a derivative of quinoline, can be used in the design of new drugs.

Synthesis of New Compounds

“2-Chloro-3-methylquinoxaline” has been used as a starting point for the synthesis of new compounds . By replacing the chlorine at C-2 with an ether linkage attached to a benzene ring, new quinoxaline derivatives have been synthesized .

Antifungal Activity

Compounds containing the quinoxaline nucleus, such as “2-Chloro-3-methoxyquinoline”, exhibit a broad spectrum of biological activity including antifungal properties .

Antiviral Activity

Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess antiviral properties .

Anticancer Activity

Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess anticancer properties .

Antituberculosis Activity

Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess antituberculosis properties .

Anti-Inflammatory Properties

Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess anti-inflammatory properties .

Safety And Hazards

The safety information for 2-Chloro-3-methoxyquinoline indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

2-chloro-3-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFQNJGPOSEULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxyquinoline

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